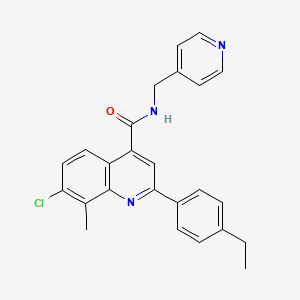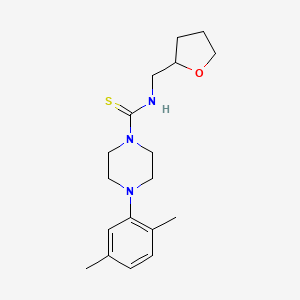![molecular formula C15H17N3O4 B4776346 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4776346.png)
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of this receptor, 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid reduces the release of glutamate, a neurotransmitter that is involved in many neurological processes, including learning and memory.
Biochemical and Physiological Effects:
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including reducing the release of glutamate, increasing the expression of brain-derived neurotrophic factor (BDNF), and improving cognitive function and reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid in lab experiments is its high selectivity for the mGluR5 receptor, which allows for precise manipulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is that it can be difficult to administer in vivo, as it has poor solubility in water and must be dissolved in organic solvents.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid and its therapeutic applications. One area of interest is its potential use in the treatment of Fragile X Syndrome, which is currently being investigated in clinical trials. Other areas of interest include its potential use in the treatment of other neurological and psychiatric disorders, as well as its potential use as a tool for studying the role of the mGluR5 receptor in various physiological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid and its mechanisms of action.
Wissenschaftliche Forschungsanwendungen
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function and reduce anxiety in animal models, and is currently being investigated as a potential treatment for Fragile X Syndrome, a genetic disorder that causes intellectual disability and autism.
Eigenschaften
IUPAC Name |
1-[2-[1-(4-methoxyphenyl)ethylamino]-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10(11-3-5-12(22-2)6-4-11)16-14(19)9-18-8-7-13(17-18)15(20)21/h3-8,10H,9H2,1-2H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGMKTWCSBYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4776265.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B4776273.png)


![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4776305.png)
![5-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4776312.png)
![3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4776314.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B4776322.png)
![3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)

![1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4776359.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776362.png)

![isopropyl [1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4776380.png)